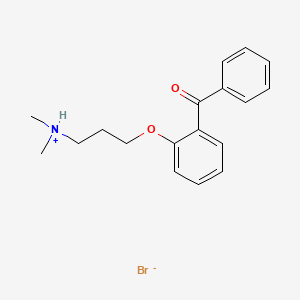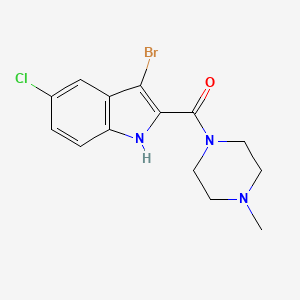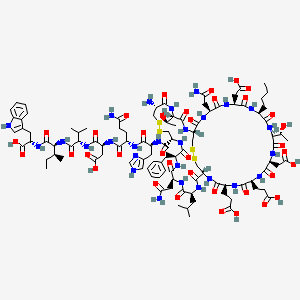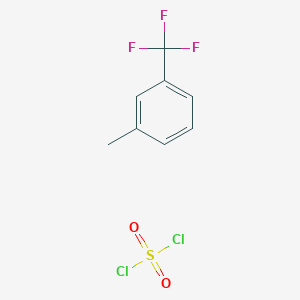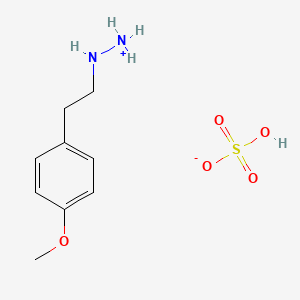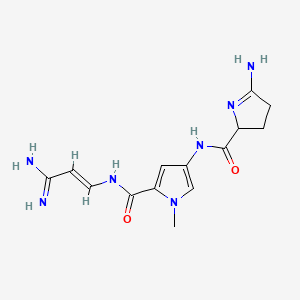![molecular formula C9H10N2O2 B13746932 N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
N-[3]Pyridyl-diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3Pyridyl-diacetamide is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-3Pyridyl-diacetamide typically involves the reaction of pyridine derivatives with acetic anhydride or acetyl chloride. One common method is the diacetylation of primary amino groups in pyridine derivatives using acetic anhydride. The reaction is usually carried out under reflux conditions, and the excess acetic anhydride is removed by vacuum distillation .
Industrial Production Methods
In industrial settings, the production of N-3Pyridyl-diacetamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-3Pyridyl-diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Pyridyl-diacetamide can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine amines.
Aplicaciones Científicas De Investigación
N-3Pyridyl-diacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mecanismo De Acción
The mechanism of action of N-3Pyridyl-diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-3-yl)acetamide: A related compound with similar structural features but different functional groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine derivative with distinct chemical properties and applications
Uniqueness
N-3Pyridyl-diacetamide is unique due to its specific acetamide functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N-acetyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)11(8(2)13)9-4-3-5-10-6-9/h3-6H,1-2H3 |
Clave InChI |
SNRQSMXZAWGUJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CN=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
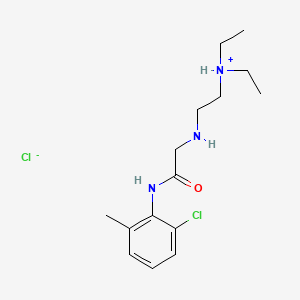
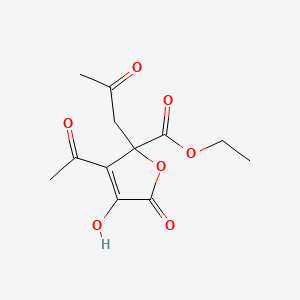
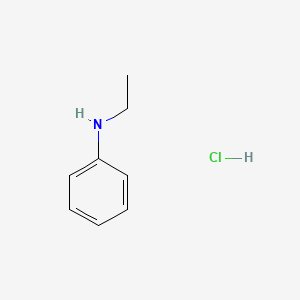
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)

![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
